![molecular formula C10H13NO3 B3104384 Methyl 2-((4-methoxyphenyl)amino)acetate CAS No. 147749-35-7](/img/structure/B3104384.png)
Methyl 2-((4-methoxyphenyl)amino)acetate
Overview
Description
“Methyl 2-((4-methoxyphenyl)amino)acetate” is a chemical compound with the molecular formula C10H13NO3 . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved from p-Anisidine and Methyl chloroacetate . More detailed synthesis methods and conditions may be found in relevant scientific literature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions, depending on the conditions and reagents present . Detailed reaction mechanisms and conditions can be found in relevant scientific literature.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 195.22 . Its physical and chemical properties such as boiling point and density can be predicted using various computational methods .Mechanism of Action
Target of Action
Methyl 2-((4-methoxyphenyl)amino)acetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This process involves the interaction of the compound with a metal catalyst, leading to changes in the electronic structure of the compound .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in organic chemistry and drug synthesis . It impacts various biochemical pathways by enabling the formation of complex organic structures.
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of catalysts, and other conditions relevant to organic synthesis reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-methoxyanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-8(4-6-9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAKZEPUJJPIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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